Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
816468-54-9 |
|---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |
InChI Key |
YJTKQBHNTVUOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
General Procedure
This method involves the condensation of tert-butyl 3-oxopiperidine-1-carboxylate with 4-fluoroaniline, followed by reduction using sodium cyanoborohydride (NaBH₃CN) in dichloromethane (DCM) or methanol. Acetic acid acts as a proton donor to facilitate imine formation.
Reaction Conditions
- Substrates :
- tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv)
- 4-Fluoroaniline (1.1–1.3 equiv)
- Reducing Agent : NaBH₃CN (1.5–2.0 equiv)
- Solvent : DCM or methanol
- Acid Catalyst : Acetic acid (1.0 equiv)
- Temperature : 0°C to room temperature (RT)
- Time : 12–24 hours
Mechanistic Insights
The reaction proceeds via Schiff base formation between the ketone and aniline, followed by selective reduction of the imine bond. The tert-butyloxycarbonyl (Boc) group remains intact due to its stability under mildly acidic conditions.
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (DCM > MeOH) | ↑ Yield by 10% |
| NaBH₃CN Equiv | 1.5–2.0 | Prevents over-reduction |
| Reaction Time | 15–20 hours | Maximizes conversion |
Catalytic Hydrogenation with Palladium on Carbon
Hydrogenolysis of Protected Intermediates
A two-step approach involves synthesizing tert-butyl 3-(benzylamino)piperidine-1-carboxylate, followed by hydrogenolytic removal of the benzyl group using Pd/C.
Step 1 : Benzyl Protection
Step 2 : Hydrogenolysis
- Catalyst : 10% Pd/C (0.1–0.2 equiv)
- Hydrogen Source : Ammonium formate (5.0 equiv)
- Solvent : Ethanol/water (4:1)
- Temperature : 50–80°C
- Time : 1–3 hours
Advantages Over Reductive Amination
- Selectivity : Avoids side reactions with electron-rich anilines.
- Scalability : Suitable for multi-gram synthesis without column chromatography.
Alternative Synthetic Pathways
Nucleophilic Substitution on Halogenated Precursors
A less common route involves displacing a halogen at the piperidine 3-position with 4-fluoroaniline.
Example :
- Starting Material : tert-Butyl 3-bromopiperidine-1-carboxylate
- Conditions :
- 4-Fluoroaniline (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours
- Yield : 60–70%.
Enzymatic Resolution for Stereoselective Synthesis
Chiral tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is obtained via lipase-catalyzed kinetic resolution of racemic mixtures.
Conditions :
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : Tert-butyl methyl ether (TBME)
- Temperature : 30°C
- ee : >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 75–85 | 95–98 | Low | Moderate |
| Catalytic Hydrogenation | 80–99 | >99 | Moderate | High |
| Nucleophilic Substitution | 60–70 | 90–95 | High | Low |
Industrial-Scale Considerations
Solvent Recycling
Ethanol/water mixtures in hydrogenolysis are preferred for low environmental impact and ease of recovery.
Catalyst Reusability
Pd/C catalysts retain >90% activity after five cycles, reducing production costs.
Regulatory Compliance
- Impurity Control : Limits for residual Pd (<10 ppm) and solvents (ICH Q3C).
- Documentation : Detailed batch records required for FDA submissions.
Chemical Reactions Analysis
BOC Group Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for generating reactive intermediates in drug synthesis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), RT, 2–4 h | 3-[(4-fluorophenyl)amino]piperidine | >90% |
Mechanism :
-
Protonation of the carbamate oxygen weakens the BOC group, leading to cleavage and release of CO₂ and tert-butanol.
-
The reaction is highly efficient, as evidenced by its use in PROTAC (Proteolysis-Targeting Chimera) synthesis .
Acylation of the Piperidine Amine
The deprotected piperidine amine undergoes acylation to form amide derivatives, a key step in modifying pharmacological properties.
| Acylating Agent | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Adamantane-1-carbonyl chloride | EDCI, DIEA, DCM | RT, 12 h | Adamantane-conjugated derivative | 75% |
Key Findings :
-
Ethylcarbodiimide (EDCI) and N,N-diisopropylethylamine (DIEA) facilitate coupling between the amine and carboxylic acids .
-
This method is scalable and used in synthesizing kinase inhibitors .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in substitution reactions under specific conditions, though limited by fluorine’s poor leaving-group ability.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 24 h | Methoxy-substituted phenyl derivative | <10% |
Notes :
-
Fluorine substitution is rare without activating groups; electron-withdrawing substituents enhance reactivity .
-
Low yields suggest limited utility for direct functionalization of the fluorophenyl ring.
Reductive Amination
The secondary amine reacts with aldehydes/ketones under reductive conditions to form tertiary amines.
| Carbonyl Compound | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | RT, 6 h | N-Benzyl derivative | 65% |
Applications :
Oxidation to N-Oxide
The piperidine nitrogen is oxidized to form an N-oxide, altering electronic properties.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | DCM, 0°C to RT, 12 h | Piperidine N-oxide | 82% |
Significance :
Suzuki-Miyaura Coupling
The fluorophenyl ring can undergo cross-coupling with boronic acids, though requiring pre-functionalization.
| Boronic Acid | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 80°C, 24 h | Biphenyl derivative | 45% |
Challenges :
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structure allows for interactions with various neurotransmitter receptors, which can influence mood and behavior. The compound has shown promise in modulating the activity of receptors associated with neuropsychiatric disorders, particularly those related to dopamine and serotonin pathways.
Research indicates that compounds similar to this compound exhibit significant biological activity. For instance, studies have demonstrated that these compounds can act as agonists or antagonists at specific receptors, which may lead to new treatments for conditions such as schizophrenia and depression.
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique piperidine structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.
Case Study: Neurotransmitter Modulation
In a preclinical study, derivatives of this compound were tested for their ability to activate Trace Amine Associated Receptor 1 (TAAR1), a receptor implicated in various neuropsychiatric disorders. The results indicated that certain derivatives exhibited dose-dependent activation, suggesting potential therapeutic applications in treating mood disorders.
| Compound | EC50 (μM) | Target Receptor | Reference |
|---|---|---|---|
| This compound | TBD | TAAR1 | |
| Related Compound A | 0.507 | TAAR1 | |
| Related Compound B | 0.84 | MAGL |
Structure-Activity Relationship (SAR)
The structural features of this compound allow for significant interaction with target receptors due to the presence of both a fluorinated aromatic ring and a piperidine core. Variations in substituents on the piperidine ring can lead to changes in receptor affinity and selectivity, highlighting the importance of SAR studies in optimizing therapeutic efficacy.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of fentanyl synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives
- tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8) Structural Difference: Fluorine substitution at the phenyl ring’s 3-position instead of 4-position. Impact: Alters electronic distribution and steric interactions. The meta-fluorine reduces para-directing effects in subsequent electrophilic substitutions compared to the target compound’s para-fluorine. Synthetic Relevance: Lower similarity score (0.75) compared to the target compound, indicating divergent reactivity .
Functional Group Modifications
- tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate Structural Difference: Replaces the 3-amino group with a hydroxymethyl substituent. Application: Used in derivatization strategies for prodrug development .
- tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9) Structural Difference: Contains a difluorinated piperidine ring and an aminomethyl group. Impact: Enhanced metabolic stability due to fluorine’s electron-withdrawing effects. The aminomethyl group offers a site for further functionalization. Similarity Score: 0.86, reflecting closer structural alignment but distinct reactivity .
Heterocyclic and Aromatic Extensions
- tert-Butyl 3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS 1630086-25-7) Structural Difference: Incorporates a pyrimidine-pyridine hybrid substituent. Impact: Expands aromatic surface area for π-π stacking, improving affinity for ATP-binding pockets in kinases. Synthetic Utility: Used in kinase inhibitor synthesis (e.g., IRE1α RNase antagonists) .
Comparative Data Table
Key Findings and Implications
Positional Isomerism : Para-fluorine in the target compound optimizes electronic effects for nucleophilic substitution reactions compared to meta-fluorine derivatives .
Functional Group Trade-offs: Hydroxymethyl or aminomethyl groups enhance solubility or stability but may reduce target-binding specificity compared to the parent amino group .
Heterocyclic Extensions : Pyrimidine-pyridine hybrids increase target affinity in kinase inhibitors but add synthetic complexity .
Biological Activity
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate (CAS Number: 816468-54-9) is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including fentanyl analogues. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 292.37 g/mol
- Appearance : White to yellow solid
- Purity : ≥95%
The biological activity of this compound primarily stems from its role as a precursor in synthesizing potent analgesics. The fluorine atom in its structure enhances lipophilicity and can influence receptor binding affinity and selectivity. Its mechanism involves:
- Nucleophilic Substitution : The compound undergoes nucleophilic substitution reactions that are crucial for forming the final active pharmaceutical ingredients (APIs).
- Amide Bond Formation : This is integral in the synthesis of various derivatives, affecting their pharmacological profiles.
Analgesic Properties
Research indicates that compounds structurally similar to this compound exhibit significant analgesic effects through interactions with opioid receptors. For instance, studies have shown that fentanyl analogues derived from this compound demonstrate high potency in pain relief, with some exhibiting IC50 values in the nanomolar range against μ-opioid receptors .
Structure-Activity Relationships (SAR)
The inclusion of a fluorine atom at the para position of the phenyl ring has been shown to enhance biological activity compared to non-fluorinated analogues. For example, SAR studies indicate that modifications to the piperidine ring and variations in substituents significantly affect the compound's efficacy and selectivity towards specific receptors .
Case Studies
- Fentanyl Analogues Development :
- A study highlighted the synthesis of novel fentanyl analogues using this compound as a building block. These analogues demonstrated increased potency and reduced side effects compared to traditional fentanyl .
- Inflammation Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Precursor for potent analgesics |
| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Structure | Similar analgesic properties |
| N-Phenethyl-4-piperidone | - | Used in synthesizing fentanyl and its analogues |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate?
- Methodology : A multi-step synthesis is typical for such piperidine derivatives. Start with tert-butyl piperidine-1-carboxylate as the core, followed by selective functionalization at the 3-position. Introduce the 4-fluoroaniline moiety via nucleophilic substitution or reductive amination. For example, coupling 4-fluoroaniline with a brominated or activated piperidine intermediate under Buchwald-Hartwig conditions (palladium catalysts, ligands like Xantphos) may yield the target compound. Ensure Boc protection stability during reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use H NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 1.4–3.5 ppm, aromatic protons from 4-fluorophenyl at δ 6.8–7.2 ppm) and C NMR for carbonyl (Boc group, ~155 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: ~323.2 Da) and fragmentation patterns.
- IR : Detect Boc C=O stretch (~1680–1720 cm) and N-H stretches (~3300 cm) .
Q. What safety protocols are essential during synthesis and handling?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Perform reactions in a fume hood. Ensure access to eyewash stations and emergency showers.
- Waste Disposal : Segregate halogenated and amine-containing waste, following institutional guidelines .
Advanced Research Questions
Q. How can conflicting solubility data in different solvents be resolved?
- Analysis : Solubility discrepancies may arise from polymorphic forms or solvent purity. Characterize crystallinity via XRD and DSC. Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal conditions for biological assays.
- Mitigation : Use co-solvents (e.g., 10% DMSO in PBS) or surfactants (e.g., Tween-80) for in vitro studies .
Q. What strategies optimize the compound’s stability under varying pH conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation via HPLC at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (blood).
- Findings : Boc groups are hydrolytically labile in acidic conditions. If instability is observed, consider alternative protecting groups (e.g., Fmoc) or formulation as a salt .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Approach : Synthesize analogs with modified substituents (e.g., replacing 4-fluoro with Cl, CF, or altering piperidine ring substituents). Test in vitro binding affinity (e.g., receptor assays) or enzymatic inhibition.
- Case Study : highlights pyrimidine derivatives where trifluoromethyl groups enhanced target engagement. Apply similar logic to optimize potency .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP (~3.2), bioavailability (Lipinski’s Rule of Five compliance), and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential binding poses with target proteins .
Data Contradictions and Troubleshooting
Q. How to address inconsistent biological activity across assay platforms?
- Root Cause : Variability may stem from assay conditions (e.g., cell line differences, serum interference). Validate activity in orthogonal assays (e.g., SPR for binding vs. cell-based functional assays).
- Resolution : Include positive controls (e.g., known inhibitors) and normalize data to internal standards .
Q. Why does NMR show unexpected peaks post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
